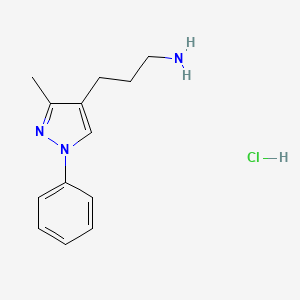

![molecular formula C18H17N3O6S B2916916 4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866039-55-6](/img/structure/B2916916.png)

4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial properties .

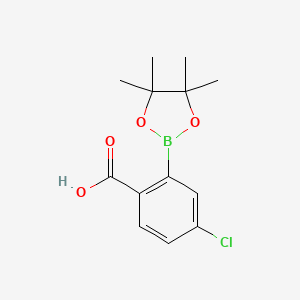

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, a sulfonyl group attached to a nitrophenyl group, and a phenyl group. The presence of these functional groups would likely confer specific chemical and physical properties to the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, affecting its solubility in different solvents .Scientific Research Applications

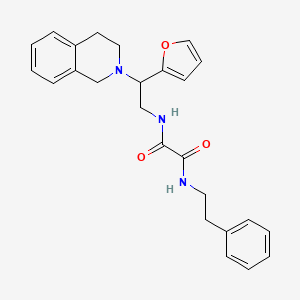

Carbonic Anhydrase Inhibitors

Compounds featuring pyrazole-sulfonamide moieties have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes. These enzymes are involved in numerous physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma, epilepsy, and mountain sickness. Studies have shown that various pyrazole-sulfonamide derivatives exhibit inhibitory activity against carbonic anhydrase isoenzymes, demonstrating the potential of such compounds in designing new inhibitors with specific enzyme selectivity (Mert et al., 2015) (Büyükkıdan et al., 2017).

Antimicrobial Activities

Some derivatives based on the pyrazole scaffold have been explored for their antimicrobial properties. The introduction of various functional groups into the pyrazole core can lead to compounds with potential as antimicrobial agents, underscoring the versatility of the pyrazole ring in medicinal chemistry (El‐Emary et al., 2002).

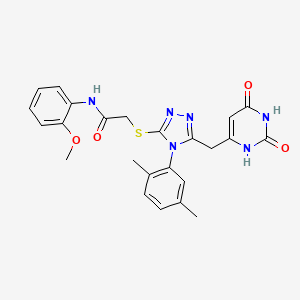

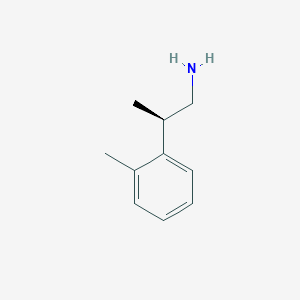

Synthesis of Bioactive Compounds

The synthesis of optically active compounds from pyrazole sulfones showcases the utility of these structures in the preparation of biologically active compounds, including amino acid derivatives. These derivatives are crucial for developing drugs and studying biological systems (Foresti et al., 2003).

Enzyme and Receptor Inhibition

Pyrazoline and sulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on enzymes such as carbonic anhydrases and acetylcholinesterase, as well as for their cytotoxicity against cancer cell lines. These studies highlight the potential of pyrazole-sulfonamide compounds in developing novel therapeutics with dual or multiple inhibitory activities, offering avenues for cancer treatment and neurodegenerative disease management (Ozmen Ozgun et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(2-hydroxyethyl)-5-methyl-1-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S/c1-13-17(11-12-22)18(23)19(14-5-3-2-4-6-14)20(13)28(26,27)16-9-7-15(8-10-16)21(24)25/h2-10,22H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCRWJJZTZBSET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)

![3-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916843.png)

![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2916852.png)

![Methyl 1-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2916856.png)